molecular formula C17H19NO4S B2405729 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 401605-12-7

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2405729
CAS No.: 401605-12-7
M. Wt: 333.4
InChI Key: IMPXUJGBTMLICL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative of interest in pharmaceutical and chemical research. Compounds within this class have demonstrated significant research value, particularly as intermediates in the synthesis of more complex molecules and as modulators of biological activity . The structural motif of a glycine unit linked to a sulfonamide group, as seen in this compound, is found in various pharmacologically active scaffolds. Research into phenylglycine derivatives has revealed their potential as potent and selective CFTR potentiators, with one study identifying a phenylglycine derivative (PG-01) as having a nearly 100-fold increase in potency compared to the reference potentiator genistein . This highlights the promise of this chemical class in developing therapeutic agents for conditions like cystic fibrosis. Furthermore, sulfonamide-containing compounds are widely investigated for their diverse biological activities and utility in drug discovery campaigns . The presence of both the 2,4-dimethylphenyl and 4-methylphenylsulfonyl groups in this molecule contributes to its specific steric and electronic properties, making it a valuable building block for medicinal chemistry and methodology development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-7-15(8-5-12)23(21,22)18(11-17(19)20)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXUJGBTMLICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycine moiety may also play a role in modulating biological pathways.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Notable Features
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 4-methylphenyl, R2 = H C₁₆H₁₇NO₄S 319.38 Electron-donating methyl groups enhance lipophilicity.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 2,3-dichlorophenyl, R2 = H C₁₅H₁₃Cl₂NO₄S 398.25 Electron-withdrawing Cl substituents increase polarity and potential receptor affinity.
N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine R1 = 4-chlorophenyl, R2 = 4-OCH₃ C₁₅H₁₄ClNO₅S 367.80 Methoxy group improves solubility; Cl enhances electrophilicity.
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate R1 = 4-methylphenyl, R2 = COOCH₃ C₁₆H₁₆ClNO₄S 361.82 Esterification (COOCH₃) increases membrane permeability.
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 4-Cl-2-methylphenyl, R2 = H C₁₆H₁₆ClNO₄S 353.82 Steric hindrance from 2-methyl may affect binding kinetics.

Key Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (e.g., in ) enhance lipophilicity and metabolic stability but reduce aqueous solubility. Methoxy groups (e.g., in ) introduce polarity and hydrogen-bonding capacity, enhancing solubility .
  • Steric Effects :

    • The 2-methyl substitution in introduces steric hindrance, which may limit interaction with flat binding pockets compared to unsubstituted analogs.
  • Functional Group Modifications :

    • Ester derivatives (e.g., ) exhibit higher lipophilicity than free carboxylic acids, favoring passive diffusion across biological membranes.

Biological Activity

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonamide derivative. Its unique structural features, including a glycine backbone and two aromatic substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO4S
  • Molecular Weight : Approximately 295.36 g/mol
  • CAS Number : 401605-12-7

The compound's structure consists of a sulfonyl group attached to a glycine moiety, which is further substituted by 2,4-dimethylphenyl and 4-methylphenyl groups. This configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains, making them valuable in pharmaceutical applications . The potential for this compound to act against pathogens warrants further investigation.

Enzyme Inhibition

The sulfonyl group in this compound may interact with specific enzymes, potentially leading to inhibition of their activity. This characteristic is essential in drug design as it allows for the development of compounds that can modulate biological pathways effectively.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineStructureAntimicrobial
N-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycineStructureAnticancer
N-(2,4-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineStructureAntibacterial

This table illustrates how variations in substituents can influence the biological activity of sulfonamide derivatives. Each compound's unique properties may lead to different therapeutic applications.

Notable Studies

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives significantly inhibited bacterial growth in vitro, highlighting their potential as antibacterial agents. The exact IC50 values for this compound are yet to be established but are anticipated to be comparable to known sulfonamides .
  • Enzyme Inhibition : Research on structurally similar compounds revealed their ability to inhibit certain enzymes involved in metabolic pathways. The mechanism of action often involves competitive inhibition where the sulfonamide mimics substrate molecules.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine?

The compound can be synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) under inert conditions. For example, sulfonamide intermediates are reacted with glycine derivatives, followed by purification via column chromatography to isolate the product . Yield optimization often requires adjusting stoichiometry, solvent choice, and reaction time.

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on a combination of 1H/13C NMR (to confirm proton and carbon environments), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (if single crystals are obtained). Spectral discrepancies, such as unexpected splitting patterns, may indicate impurities or stereochemical anomalies, necessitating re-purification or alternative analytical techniques (e.g., HPLC) .

Q. What safety protocols are critical when handling this compound?

Due to potential toxicity, researchers must use fume hoods , wear nitrile gloves , and employ eye protection . Safety data sheets (SDS) for structurally similar sulfonamides emphasize avoiding inhalation and skin contact. Waste disposal should comply with institutional guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance limits reaction efficiency?

Steric hindrance from the 2,4-dimethylphenyl group may reduce coupling efficiency. Strategies include:

  • Using DIPEA (N,N-diisopropylethylamine) as a base to enhance nucleophilicity .
  • Replacing EDC/HOBt with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder conditions .
  • Conducting the reaction at elevated temperatures (40–60°C) to improve kinetics .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

Discrepancies may arise from residual solvents, tautomerism, or dynamic effects. Solutions include:

  • Variable-temperature NMR to identify tautomeric equilibria .
  • High-resolution MS (HRMS) to confirm molecular formula.
  • Crystallographic validation using programs like SHELXL to resolve ambiguous geometries .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

For pharmacological screening:

  • Receptor binding assays : Radiolabeled ligands compete with the compound for target receptors (e.g., GPCRs) .
  • Functional assays : Measure downstream signaling (e.g., cAMP accumulation, calcium flux) using cell lines expressing the receptor of interest .
  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible sulfonamide linkages. Mitigation strategies:

  • Co-crystallization with stabilizing ligands or salts.
  • High-resolution data collection (synchrotron sources) to improve signal-to-noise ratios.
  • Validation tools (e.g., PLATON, ADDSYM) to detect missed symmetry or disorder .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact pharmacological activity?

Systematic structure-activity relationship (SAR) studies are required:

  • Synthesize analogs with electron-withdrawing/donating groups on the phenyl rings.
  • Test analogs in dose-response assays to compare potency (EC50) and efficacy (Emax).
  • Perform molecular docking to predict binding modes and steric clashes .

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